molecular formula C25H20BrN3O3 B2357611 N-(4-bromo-3-methylphenyl)-2-(3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamide CAS No. 1223944-35-1

N-(4-bromo-3-methylphenyl)-2-(3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamide

Cat. No. B2357611
CAS RN: 1223944-35-1
M. Wt: 490.357
InChI Key: OTMGVMWYIYZEAM-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-2-(3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C25H20BrN3O3 and its molecular weight is 490.357. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • N-(4-bromo-3-methylphenyl)-2-(3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamide and its derivatives are often synthesized for various scientific studies. For example, similar compounds have been synthesized for anti-inflammatory activity studies, where derivatives like N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl l-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide showed significant anti-inflammatory properties (Sunder & Maleraju, 2013).

Biological Activities

  • Studies on compounds structurally related to this compound have revealed a range of biological activities. This includes the analysis of pyrazole-acetamide derivatives in coordination complexes, which demonstrated significant antioxidant activity (Chkirate et al., 2019).

Structural and Molecular Studies

  • Research on the molecular conformations of similar compounds has been extensive. For instance, studies on 2-aryl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamides have revealed insights into different molecular conformations and their hydrogen bonding in various dimensions, contributing to the understanding of molecular interactions and stability (Narayana et al., 2016).

properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-2-(3-oxo-2-phenyl-4H-chromeno[2,3-c]pyrazol-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20BrN3O3/c1-16-13-18(11-12-21(16)26)27-23(30)15-28-25-20(14-17-7-5-6-10-22(17)32-25)24(31)29(28)19-8-3-2-4-9-19/h2-13H,14-15H2,1H3,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTMGVMWYIYZEAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CN2C3=C(CC4=CC=CC=C4O3)C(=O)N2C5=CC=CC=C5)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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